molecular formula C5H8ClN3 B6267415 (4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine CAS No. 1017785-44-2

(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B6267415
CAS No.: 1017785-44-2
M. Wt: 145.6
InChI Key:
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Description

“(4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The compound also contains a methyl group and a chloro group attached to the pyrazole ring .

Scientific Research Applications

4-Chloro-1-methyl-1H-pyrazol-3-yl)methanamine has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been used in the synthesis of polymers and other materials.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine in laboratory experiments include its low cost, easy availability, and low toxicity. It is also relatively stable and has a wide range of applications. However, the compound is not very soluble in water, and it can be difficult to control the reaction conditions.

Future Directions

There are a number of potential future directions for the use of 4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine. One potential direction is the development of new pharmaceuticals and agrochemicals that use the compound as a key ingredient. Additionally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of the compound. Finally, further studies are needed to explore the potential of the compound as a catalyst in various reactions.

Synthesis Methods

4-Chloro-1-methyl-1H-pyrazol-3-yl)methanamine is produced through a reaction between methylpyrazole and chlorine gas. The reaction is carried out in a reaction vessel at a temperature of around 100°C. The reaction is highly exothermic, and the reaction time is usually around 10 minutes. The reaction yields a white crystalline powder with a melting point of around 77°C.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-chloro-1-methyl-1H-pyrazol-3-yl)methanamine involves the reaction of 4-chloro-3-methyl-1H-pyrazole with formaldehyde and ammonium chloride in the presence of a reducing agent.", "Starting Materials": [ "4-chloro-3-methyl-1H-pyrazole", "Formaldehyde", "Ammonium chloride", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-chloro-3-methyl-1H-pyrazole in a suitable solvent such as ethanol or methanol.", "Step 2: Add formaldehyde and ammonium chloride to the reaction mixture.", "Step 3: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Quench the reaction by adding water or a suitable acid to the mixture.", "Step 6: Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.", "Step 7: Purify the product by recrystallization or column chromatography." ] }

1017785-44-2

Molecular Formula

C5H8ClN3

Molecular Weight

145.6

Purity

95

Origin of Product

United States

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